molecular formula C11H17N3O3S B2971053 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 899743-91-0

2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-methoxyethyl)acetamide

Cat. No.: B2971053
CAS No.: 899743-91-0
M. Wt: 271.34
InChI Key: YGQHASOLVHDJCY-UHFFFAOYSA-N
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Description

2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-methoxyethyl)acetamide is a chemical compound belonging to the class of pyrimidinones. Pyrimidinones are known for their diverse biological activities and are often used in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate with 2-methoxyethanol under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to ensure completion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The carbonyl group in the pyrimidinone ring can be reduced to a hydroxyl group.

  • Substitution: : The ethyl group on the pyrimidinone ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of hydroxylated pyrimidinones.

  • Substitution: : Formation of various substituted pyrimidinones.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is similar to other pyrimidinone derivatives, such as 2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide and 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate. it is unique due to its specific structural features, such as the presence of the methoxyethyl group, which can influence its reactivity and biological activity.

List of Similar Compounds

  • 2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

  • 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate

  • 2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate

Properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-3-8-6-9(15)14-11(13-8)18-7-10(16)12-4-5-17-2/h6H,3-5,7H2,1-2H3,(H,12,16)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQHASOLVHDJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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